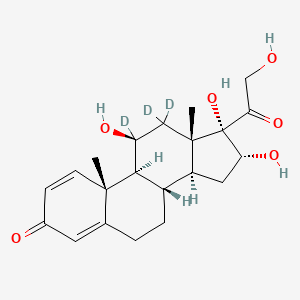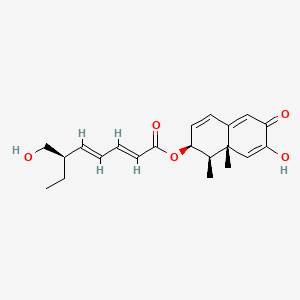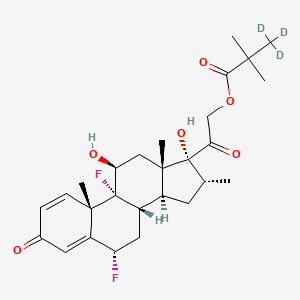
Vitamin D4-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vitamin D4-d3 is a compound belonging to the vitamin D family, which are fat-soluble secosteroids responsible for increasing intestinal absorption of calcium, magnesium, and phosphate. This compound is a synthetic analog of vitamin D, designed to mimic the biological effects of naturally occurring vitamin D compounds such as cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of vitamin D4-d3 typically involves the photochemical conversion of a precursor molecule, such as 7-dehydrocholesterol, under ultraviolet B (UV-B) radiation. This process results in the formation of prethis compound, which then undergoes thermal isomerization to form this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale photochemical reactors where the precursor molecules are exposed to controlled UV-B radiation. The resulting prethis compound is then purified and subjected to thermal isomerization to yield the final product. High-performance liquid chromatography (HPLC) is often used to ensure the purity and stability of the synthesized this compound .
化学反应分析
Types of Reactions
Vitamin D4-d3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxylation of this compound in the liver and kidneys to form its active metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions involving the replacement of functional groups in the this compound molecule.
Common Reagents and Conditions
Oxidation: Common reagents include molecular oxygen and cytochrome P450 enzymes in the liver and kidneys.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like halogens or nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated metabolites such as 25-hydroxythis compound and 1,25-dihydroxythis compound, which are biologically active forms of the compound .
科学研究应用
Vitamin D4-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the photochemical and thermal isomerization processes.
Biology: Investigated for its role in calcium and phosphate homeostasis, as well as its effects on cellular differentiation and proliferation.
Medicine: Explored for its potential therapeutic applications in treating vitamin D deficiency, osteoporosis, and certain cancers.
Industry: Utilized in the fortification of foods and dietary supplements to enhance their nutritional value .
作用机制
Vitamin D4-d3 exerts its effects by binding to the vitamin D receptor (VDR), a nuclear receptor that regulates the expression of various genes involved in calcium and phosphate metabolism. Upon binding to VDR, this compound forms a complex that translocates to the nucleus, where it interacts with specific DNA sequences to modulate gene transcription. This process ultimately leads to increased calcium and phosphate absorption in the intestines, promoting bone health and remodeling .
相似化合物的比较
Similar Compounds
Vitamin D2 (ergocalciferol): Found in plants and fungi, less potent than vitamin D3.
Vitamin D3 (cholecalciferol): Produced in the skin upon exposure to sunlight, more potent than vitamin D2.
Vitamin D5 (sitocalciferol): A synthetic analog with similar biological effects.
Uniqueness
Vitamin D4-d3 is unique in its synthetic origin and specific structural modifications that enhance its stability and bioavailability compared to naturally occurring vitamin D compounds. Its ability to undergo specific chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research and industrial use .
属性
分子式 |
C28H46O |
|---|---|
分子量 |
401.7 g/mol |
IUPAC 名称 |
(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R,5S)-6-methyl-5-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |
InChI |
InChI=1S/C28H46O/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4/h12-13,19-20,22,25-27,29H,4,7-11,14-18H2,1-3,5-6H3/b23-12+,24-13-/t20-,22+,25-,26+,27-,28+/m0/s1/i3D3 |
InChI 键 |
DIPPFEXMRDPFBK-QSIFOQNMSA-N |
手性 SMILES |
[2H]C([2H])([2H])[C@@H](CC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)C(C)C |
规范 SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(methylamino)purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B12424739.png)

![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)



![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)




